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Compound of Interest

Compound Name: 2-Allyl-2-methyl-1,3-propanediol

CAS No.: 25462-37-7

Cat. No.: B144170 Get Quote

Executive Summary
2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-diol scaffold used to synthesize

heterocyclic derivatives, most notably cyclic boronate esters (dioxazaborinanes). Unlike

standard diol protecting groups (e.g., pinacol, neopentyl glycol), AMPD contains an internal

amine that can donate electron density to the boron center.

Key Value Proposition:

Structural Rigidity: The formation of a 6-membered ring with an intramolecular

dative bond converts the boron from a reactive trigonal planar (

) geometry to a stable tetrahedral (

) geometry.

Crystallinity: AMPD derivatives exhibit superior crystallization tendencies compared to

flexible linear analogs, making them ideal candidates for high-resolution X-ray diffraction

(XRD) studies.

Drug Development Utility: These derivatives serve as "self-protected" pharmacophores,

improving the bioavailability and shelf-life of boronic acid drugs.
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Comparative Analysis: AMPD vs. Alternative
Scaffolds
The following table compares AMPD derivatives against industry-standard alternatives (Pinacol

and Diethanolamine) based on crystallographic and functional parameters.

Table 1: Structural & Performance Comparison of
Boronate Ester Scaffolds

Feature
AMPD Derivatives

(Dioxazaborinanes)
Pinacol Esters

(Dioxaborolanes)
Diethanolamine

(DEA) Esters

Ring Size
6-Membered (Chair

conformation)

5-Membered

(Envelope

conformation)

8-Membered (Bicyclic

cage)

Boron Geometry

Tetrahedral (

) (via

bond)

Trigonal Planar (

)

Tetrahedral (

)

B-N Bond Length
1.60 – 1.65 Å (Strong

interaction)

N/A (No internal

nitrogen)

1.65 – 1.69 Å

(Transannular)

Hydrolytic Stability
High (Zwitterionic

stabilization)

Moderate (Susceptible

to hydrolysis)
High (Cage effect)

Solubility

Tunable

(Organic/Aqueous via

R-groups)

Strictly Lipophilic Hydrophilic

Crystallization

Excellent (Forms

dense H-bond

networks)

Poor (Often

oils/amorphous solids)
Good

Insight: While Pinacol is the standard for synthetic intermediates (Suzuki coupling), AMPD is

superior for structural biology and drug delivery because the
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hybridization mimics the transition state of enzyme inhibition (e.g., serine proteases) and
resists premature hydrolysis in plasma.

Experimental Protocols
Protocol A: Synthesis of AMPD-Arylboronate Derivatives
Objective: To synthesize a crystalline AMPD derivative (e.g., 2-aryl-5-methyl-5-amino-1,3,2-

dioxazaborinane) for structural confirmation.

Reagents:

Arylboronic acid (e.g., Phenylboronic acid, 1.0 eq)

2-Amino-2-methyl-1,3-propanediol (AMPD, 1.0 eq)

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Anti-solvent: Diethyl ether or Hexane

Step-by-Step Workflow:

Dissolution: Dissolve 1.0 mmol of Arylboronic acid in 5 mL of MeOH at room temperature

(25°C).

Addition: Add 1.0 mmol of AMPD solid directly to the solution. The mixture may warm slightly

(exothermic coordination).

Reflux: Heat to reflux (65°C) for 1 hour to ensure complete condensation and water

elimination.

Note: Unlike esterification requiring Dean-Stark traps, the formation of the stable zwitterion

drives this reaction to completion in alcohol.

Filtration: Filter the hot solution to remove any insoluble impurities.

Crystallization Induction: Allow the filtrate to cool to RT. If no precipitate forms, perform Vapor

Diffusion (see Protocol B).
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Protocol B: Crystallization for Single-Crystal XRD
Objective: To grow X-ray quality single crystals suitable for determining the B-N bond length

and ring puckering.

Vapor Diffusion Method:

Place 2 mL of the concentrated reaction solution (from Protocol A) in a small inner vial.

Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (anti-solvent).

Cap the large jar tightly.

Incubation: Store at 4°C for 24–72 hours. Ether vapors will slowly diffuse into the methanol,

lowering solubility and promoting defect-free crystal growth.

Harvesting: Select a crystal with dimensions approx.

mm using a polarizing microscope. Check for sharp extinction (indicates single crystallinity).

Protocol C: Structural Refinement & Validation
Objective: To solve the structure and validate the

coordination.

Data Collection: Mount crystal on a goniometer (Cryo-loop with Paratone oil). Collect data at

100 K (to reduce thermal vibration of the methyl groups).

Integration: Use software (e.g., SAINT, CrysAlisPro) to integrate reflections.

Solving: Use Direct Methods (SHELXT) or Intrinsic Phasing.

Critical Check: Locate the Boron atom. It should be tetrahedrally coordinated (4 bonds).

Refinement: Refine against

using SHELXL.

Hydrogen Atoms: Treat the amino protons (
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) isotropically. Locate them in the difference Fourier map to confirm the zwitterionic nature
(

hydrogen bonds are common).

Validation: Check the B-N distance.

Target Range: 1.60 – 1.65 Å.

Interpretation: A distance >1.70 Å suggests weak interaction (open ring); <1.60 Å suggests

strong covalent character.

Visualization of Structural Logic
The following diagrams illustrate the synthesis workflow and the critical structural stabilization

mechanism of AMPD derivatives.

Diagram 1: Synthesis & Characterization Workflow
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Caption: Step-by-step workflow from raw material condensation to crystallographic refinement.

Diagram 2: Mechanism of Stabilization ( Coordination)
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Crystallographic Signatures
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Caption: The thermodynamic drive from unstable open esters to the rigid, crystalline

zwitterionic AMPD complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

To cite this document: BenchChem. [Publish Comparison Guide: Crystallographic Data &
Structural Confirmation of AMPD Derivatives]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b144170#crystallographic-data-and-structural-
confirmation-of-ampd-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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